

Spectroscopic Profile of 1-propyl-1H-pyrazol-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 1-propyl-1H-pyrazol-3-amine

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Disclaimer: Experimental spectral data for **1-propyl-1H-pyrazol-3-amine** is not readily available in public spectroscopic databases. The data presented herein is predictive, based on the analysis of structurally similar compounds, including isomers and other substituted pyrazoles. These values are intended to serve as a reference and guide for researchers.

This technical guide provides a predicted spectroscopic profile of **1-propyl-1H-pyrazol-3-amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. It also outlines detailed experimental protocols for acquiring such spectra, aimed at researchers, scientists, and professionals in drug development.

Predicted Spectral Data

The following tables summarize the expected spectral data for **1-propyl-1H-pyrazol-3-amine**. These predictions are derived from known spectral characteristics of aminopyrazoles and related heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.3 - 7.5	d	1H	H-5 (pyrazole ring)
~5.7 - 5.9	d	1H	H-4 (pyrazole ring)
~3.9 - 4.1	t	2H	N-CH ₂ (propyl chain)
~3.5 - 4.5	br s	2H	-NH ₂
~1.7 - 1.9	m	2H	CH ₂ (propyl chain)
~0.9 - 1.0	t	3H	CH ₃ (propyl chain)

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~150 - 155	C-3 (C-NH ₂)
~135 - 140	C-5
~90 - 95	C-4
~50 - 55	N-CH ₂ (propyl chain)
~23 - 27	CH ₂ (propyl chain)
~10 - 13	CH ₃ (propyl chain)

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric) of primary amine
3150 - 3100	Medium	C-H stretch (aromatic/heteroaromatic)
2960 - 2850	Strong	C-H stretch (aliphatic)
1650 - 1580	Strong	N-H bend (scissoring) of primary amine
1580 - 1450	Medium to Strong	C=N and C=C stretch (pyrazole ring)
1250 - 1020	Medium	C-N stretch
910 - 665	Broad, Strong	N-H wag

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
125	High	[M] ⁺ (Molecular Ion)
96	Medium	[M - C ₂ H ₅] ⁺
82	Medium	[M - C ₃ H ₇] ⁺
68	Medium	[Pyrazole ring fragment] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Actual parameters may need to be optimized based on the specific instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-25 mg of the compound for ^1H NMR and a higher concentration for ^{13}C NMR.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.^[1]
- Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool into the NMR tube.

2. Data Acquisition (^1H NMR):

- Insert the sample into the NMR spectrometer.^[2]
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.^{[1][2]}
- Acquire the spectrum using a standard single-pulse experiment.
- Set appropriate acquisition parameters, including pulse width, relaxation delay (typically 1-5 seconds), and number of scans.^[3]

3. Data Acquisition (^{13}C NMR):

- Use a standard proton-decoupled pulse sequence.^{[1][4]}
- Due to the low natural abundance of ^{13}C , a larger number of scans is required to achieve a good signal-to-noise ratio.^[4]
- A relaxation delay of 1-2 seconds is common for qualitative spectra.^[1]

4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).^[1]
- Phase the spectrum and perform baseline correction.^[1]
- Calibrate the chemical shift scale using the solvent peak or an internal standard like tetramethylsilane (TMS).^[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

- Thin Film (for liquids or low-melting solids): Place a small drop of the neat liquid on a salt plate (e.g., KBr, NaCl). Place a second plate on top and gently press to form a thin film.
- KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.[\[5\]](#)

2. Data Acquisition:

- Record a background spectrum of the empty sample compartment (or the clean ATR crystal).[\[6\]](#)
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} . Co-add multiple scans to improve the signal-to-noise ratio.[\[7\]](#)

3. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Identify and label the significant absorption bands.

Mass Spectrometry (MS)

1. Sample Preparation:

- Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[\[8\]](#)

- The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.
- Ensure the sample is free of non-volatile salts or buffers, especially for electrospray ionization (ESI).[\[8\]](#)

2. Data Acquisition:

- Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[\[9\]](#)
- Ionize the sample using an appropriate method. Electron Ionization (EI) is a common hard ionization technique that provides fragmentation information. ESI is a soft ionization technique that typically yields the molecular ion.[\[10\]](#)[\[11\]](#)
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[\[3\]](#)
- A detector records the abundance of each ion.[\[12\]](#)

3. Data Processing:

- The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z .
- Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.[\[13\]](#) The fragmentation of pyrazoles often involves the expulsion of HCN or N_2 .[\[14\]](#)[\[15\]](#)

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-propyl-1H-pyrazol-3-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353360#spectral-data-for-1-propyl-1h-pyrazol-3-amine-nmr-ir-mass-spec>]

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